S-2-((Anilinoethyl)amino)ethyl hydrogen thiosulfate
Description
S-2-((Anilinoethyl)amino)ethyl hydrogen thiosulfate is a sulfur-containing organic compound characterized by a thiosulfate (S₂O₃²⁻) group linked to an ethylamine-aniline derivative backbone. The compound’s reactivity likely stems from its thiosulfate moiety, which participates in redox reactions and sulfur transfer processes .
Properties
CAS No. |
23563-74-8 |
|---|---|
Molecular Formula |
C10H16N2O3S2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
[2-(2-sulfosulfanylethylamino)ethylamino]benzene |
InChI |
InChI=1S/C10H16N2O3S2/c13-17(14,15)16-9-8-11-6-7-12-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,13,14,15) |
InChI Key |
MKLXZHHTNGKIQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCCNCCSS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-2-((Anilinoethyl)amino)ethyl hydrogen thiosulfate typically involves the reaction of aniline with ethylene diamine, followed by the introduction of a thiosulfate group. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. Specific details on the reaction conditions and solvents used can vary depending on the desired yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield of the compound. The use of advanced purification techniques, such as crystallization and chromatography, is also common in industrial settings to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: S-2-((Anilinoethyl)amino)ethyl hydrogen thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonates or sulfates.
Reduction: The compound can be reduced to form thiols or other sulfur-containing compounds.
Substitution: The amino and thiosulfate groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used to introduce new functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonates, while reduction can produce thiols .
Scientific Research Applications
Chemistry: In chemistry, S-2-((Anilinoethyl)amino)ethyl hydrogen thiosulfate is used as a reagent in organic synthesis. It can be employed to introduce thiosulfate groups into organic molecules, which can alter their chemical properties and reactivity .
Biology: In biological research, this compound is studied for its potential role in modulating biological pathways. It may be used to investigate the effects of thiosulfate groups on enzyme activity and protein function .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may have antioxidant and anti-inflammatory properties, making it a candidate for drug development .
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various manufacturing processes .
Mechanism of Action
The mechanism of action of S-2-((Anilinoethyl)amino)ethyl hydrogen thiosulfate involves its interaction with molecular targets such as enzymes and proteins. The thiosulfate group can act as a nucleophile, participating in reactions that modify the structure and function of target molecules. This can lead to changes in biological pathways and cellular processes .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following table summarizes key structural and functional differences between S-2-((Anilinoethyl)amino)ethyl hydrogen thiosulfate and related compounds:
Key Observations :
- Thiosulfate vs. Disulfide: The presence of a thiosulfate group (S₂O₃²⁻) in this compound distinguishes it from disulfide-containing analogs like 2-[(2-aminoethyl)disulfanyl]ethan-1-amine. Thiosulfates are more reactive in redox environments, whereas disulfides stabilize protein structures .
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